
5-(1-(2-((4-isopropylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenylpentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with several functional groups. It contains a quinazolinone moiety, which is a type of heterocyclic compound. This moiety is often found in various pharmaceuticals and exhibits a wide range of biological activities . The compound also has an isopropylphenyl group and a phenyl group attached to it.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The quinazolinone moiety would contribute to the rigidity of the molecule, while the phenyl and isopropylphenyl groups could potentially participate in π-π stacking interactions .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The amide groups could participate in hydrolysis or condensation reactions. The aromatic rings could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .Aplicaciones Científicas De Investigación
Antimicrobial Applications
Research into derivatives of quinazolinone, a core structure related to the compound , has demonstrated significant antimicrobial potential. For example, studies have synthesized various quinazolinone derivatives and evaluated them for their antimicrobial activities. These compounds have shown efficacy against a range of bacterial and fungal pathogens, indicating the potential of such chemicals in the development of new antimicrobial agents. Compounds derived from quinazolinone structures have been found to possess good to moderate activities against test microorganisms, suggesting their utility in addressing antibiotic resistance issues (Patel & Shaikh, 2011; Habib, Hassan, & El‐Mekabaty, 2013).
Anticancer Applications
The search for new anticancer agents has also led to the investigation of quinazolinone derivatives. One study focused on synthesizing novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure, which showed moderate to high levels of antitumor activities against various cancer cell lines in vitro. This indicates the potential of such compounds in cancer therapy, where they can act by arresting cancer cells in specific stages of the cell cycle and inducing apoptosis (Fang et al., 2016).
Direcciones Futuras
Propiedades
Número CAS |
1223987-06-1 |
|---|---|
Nombre del producto |
5-(1-(2-((4-isopropylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenylpentanamide |
Fórmula molecular |
C30H32N4O4 |
Peso molecular |
512.61 |
Nombre IUPAC |
5-[2,4-dioxo-1-[2-oxo-2-(4-propan-2-ylanilino)ethyl]quinazolin-3-yl]-N-phenylpentanamide |
InChI |
InChI=1S/C30H32N4O4/c1-21(2)22-15-17-24(18-16-22)32-28(36)20-34-26-13-7-6-12-25(26)29(37)33(30(34)38)19-9-8-14-27(35)31-23-10-4-3-5-11-23/h3-7,10-13,15-18,21H,8-9,14,19-20H2,1-2H3,(H,31,35)(H,32,36) |
Clave InChI |
OMKVSBCHKBREFY-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NC4=CC=CC=C4 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



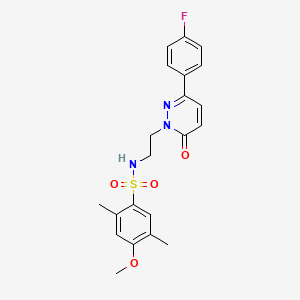
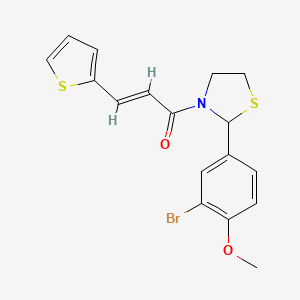
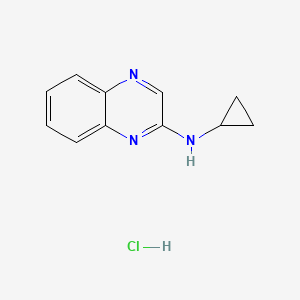
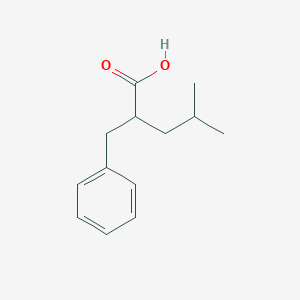
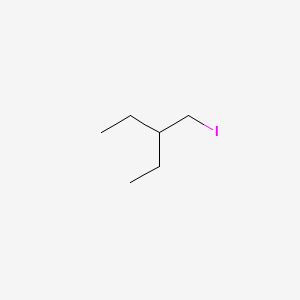
![4-[(4-Methyl-3-nitrobenzene)sulfonyl]morpholine](/img/structure/B2879609.png)
![N-[[2-(Propan-2-ylsulfamoylmethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2879610.png)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2879611.png)
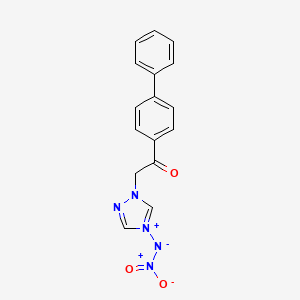
![N~4~-(4-chlorophenyl)-N~6~-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2879614.png)
![(Z)-3-(furan-2-ylmethyl)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2879616.png)
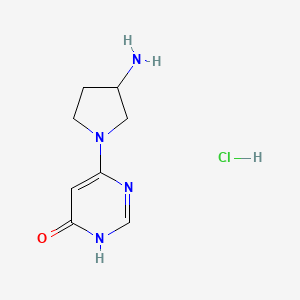
![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2879621.png)
![6-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxybenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2879623.png)